
methyl 1-benzyl-1H-indazole-3-carboxylate
概要
説明
Methyl 1-benzyl-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
作用機序
Target of Action
Methyl 1-benzyl-1H-indazole-3-carboxylate, also known as 1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester, is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the growth and survival of cells .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and cell volume control . Downstream effects can include altered cell proliferation and survival, potentially influencing disease states such as cancer .
Pharmacokinetics
It is known that the compound has a melting point of 162-163℃ and a predicted boiling point of 3452±150 °C . It is slightly soluble in chloroform and methanol , which could influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action can include changes in cell cycle progression and cell volume regulation . This can lead to altered cell proliferation and survival, potentially influencing the progression of diseases such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents could affect its absorption and distribution in the body Additionally, factors such as temperature and pH could potentially influence its stability and activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzyl-1H-indazole-3-carboxylate typically involves the reaction of indazole-3-carboxylic acid with methanol in the presence of an acid catalyst. The process includes:
Reactants: Indazole-3-carboxylic acid and methanol.
Catalyst: Acid such as sulfuric acid or hydrochloric acid.
Conditions: The reaction is carried out at an appropriate temperature, followed by purification through distillation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 1-benzyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of functionalized indazole derivatives .
科学的研究の応用
Methyl 1-benzyl-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Indazole derivatives are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
類似化合物との比較
Similar Compounds
Methyl 1H-indazole-3-carboxylate: A closely related compound with similar chemical properties but lacking the benzyl group.
1-Benzyl-1H-indazole-3-carboxylic acid: Another related compound where the ester group is replaced by a carboxylic acid group.
Uniqueness
Methyl 1-benzyl-1H-indazole-3-carboxylate is unique due to the presence of both the benzyl and ester groups, which can influence its chemical reactivity and biological activity. The benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications .
特性
IUPAC Name |
methyl 1-benzylindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQTFQMUAVGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)
![[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B2844711.png)
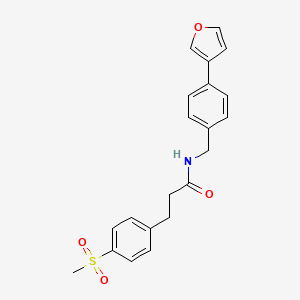
![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)
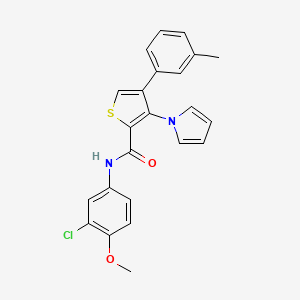
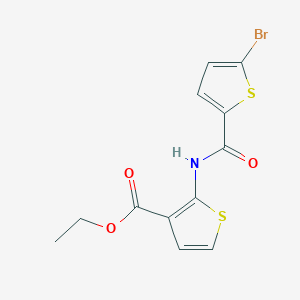
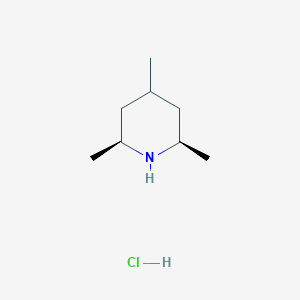
![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

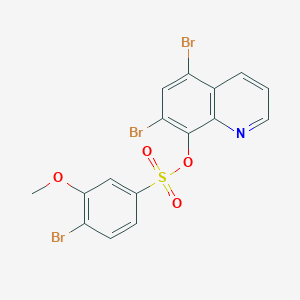
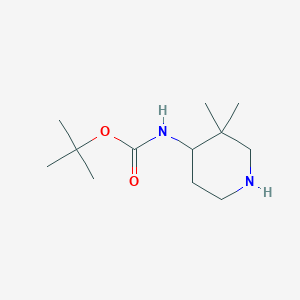
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)

